molecular formula C11H13BrClNO2 B8498834 N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide

N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide

Cat. No. B8498834
M. Wt: 306.58 g/mol
InChI Key: YMUDVPSEDCDDMR-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

2-Chloroacetyl chloride (2.24 g, 19.8 mmol) was added dropwise at 0° C. to a suspension of 2-amino-2-(3-bromo-phenyl)-propan-1-ol (3.8 g, 16.5 mmol), K2CO3 (4.55 g, 33 mmol) and dichloromethane (40 ml). The mixture was allowed to warm to room temperature over a period of approximately 3 h, washed with 1N hydrochloric acid and brine, dried with Na2SO4 and evaporated in vacuo to yield the crude title compound. 1H-NMR (400 MHz, CDCl3): 7.43 (m, 2H), 7.23 (m, 2H), 4.10-4.03 (m, 4H), 1.71 (s, 3H).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=1)([CH3:10])[CH2:8][OH:9].C([O-])([O-])=O.[K+].[K+]>ClCCl>[Br:17][C:13]1[CH:12]=[C:11]([C:7]([NH:6][C:3](=[O:4])[CH2:2][Cl:1])([CH3:10])[CH2:8][OH:9])[CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
3.8 g
Type
reactant
Smiles
NC(CO)(C)C1=CC(=CC=C1)Br
Name
Quantity
4.55 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CO)(C)NC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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